molecular formula C12H13FN2O4 B2821798 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid CAS No. 1396962-29-0

4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid

Cat. No. B2821798
CAS RN: 1396962-29-0
M. Wt: 268.244
InChI Key: KCUJDSOLGULFAG-UHFFFAOYSA-N
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Description

“4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid” is a chemical compound with the CAS Number: 1396962-29-0 . It has a molecular weight of 268.24 and its IUPAC name is N2- (4-fluorobenzoyl)glutamine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O4/c13-8-3-1-7 (2-4-8)11 (17)15-9 (12 (18)19)5-6-10 (14)16/h1-4,9H,5-6H2, (H2,14,16) (H,15,17) (H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.24 and is typically found in powder form . It’s stored at room temperature . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Properties of Polymers

Research into the synthesis and properties of ortho-linked polyamides has utilized compounds related to 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid. These polyamides, prepared from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, exhibited noncrystalline characteristics, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. The inherent viscosities of these new polyamides ranged from 0.52–2.60 dl g−1, with most showing high glass transition temperatures (over 200°C) and significant thermal stability, as evidenced by 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).

Carbamoyl Anion Addition to Nitrones

In organic synthesis, the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones has been described, providing a direct route to α-(N-hydroxy)amino amides. This method, demonstrating good diastereoselectivity, allows for the derivatization of the products, offering pathways to explore novel synthetic routes and potentially new therapeutic agents (Reeves et al., 2014).

Inhibition of Dihydroorotate Dehydrogenase

Isoxazol and cinchoninic acid derivatives, including compounds structurally related to 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid, have been studied for their immunosuppressive properties. These derivatives exhibit inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, which is essential for normal immune cell functions. This inhibition suggests potential applications in the treatment of autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).

Metabolic Engineering for Chemical Production

The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks highlights the potential of biotechnological applications involving related compounds. By enhancing anaerobic operation of the oxidative tricarboxylic acid cycle, E. coli strains were developed to produce BDO, an important commodity chemical, demonstrating a systems-based approach to strain design and development (Yim et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-2-[(4-fluorobenzoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJDSOLGULFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid

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